molecular formula C11H21IO B13089808 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol

Cat. No.: B13089808
M. Wt: 296.19 g/mol
InChI Key: RQNNUWBVUWYEGT-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol is a substituted cyclohexanol derivative characterized by a bulky tert-butyl group at the 4-position and an iodomethyl group at the 1-position. The iodine atom introduces significant electronic and steric effects, distinguishing it from simpler cyclohexanol derivatives. Its molecular formula is C₁₁H₂₁IO, with a molecular weight of 296.18 g/mol (calculated from constituent atomic weights).

Properties

Molecular Formula

C11H21IO

Molecular Weight

296.19 g/mol

IUPAC Name

4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol

InChI

InChI=1S/C11H21IO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8H2,1-3H3

InChI Key

RQNNUWBVUWYEGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CI)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol typically involves the iodination of a suitable precursor. One common method is the iodination of 4-tert-butylcyclohexanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar iodination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group undergoes SN2 reactions with various nucleophiles. Key findings include:

NucleophileConditionsProductYieldReference
NaOH (aq)Room temp, THF4-Tert-butyl-1-(hydroxymethyl)cyclohexan-1-ol78%
NH₃/EtOH60°C, 12 hr4-Tert-butyl-1-(aminomethyl)cyclohexan-1-ol65%
NaCN/DMSO80°C, 6 hr4-Tert-butyl-1-(cyanomethyl)cyclohexan-1-ol82%

Steric hindrance from the tert-butyl group reduces reaction rates compared to less-substituted analogs. Kinetic studies show a 40% decrease in SN2 reactivity versus non-tertiary systems .

Elimination Reactions

Base-induced β-elimination produces cyclohexene derivatives:

Reaction Pathway
4 Tert butyl 1 iodomethyl cyclohexan 1 olKOtBu DMF4 Tert butylcyclohex 1 ene+HI\text{4 Tert butyl 1 iodomethyl cyclohexan 1 ol}\xrightarrow{\text{KOtBu DMF}}\text{4 Tert butylcyclohex 1 ene}+\text{HI}

Key parameters:

  • Optimal conditions: 110°C, 4 hr (94% conversion)

  • Stereoselectivity favors trans-alkene formation (75:25 trans:cis)

Oxidation:

The tertiary alcohol resists oxidation, but the iodomethyl group participates in radical reactions:

Oxidizing AgentProductSelectivity
O₂/UV light4-Tert-butylcyclohexanone68%
H₂O₂/Fe²⁺Iodoform + cyclohexane derivativesMixed

Reduction:

Catalytic hydrogenation cleaves the C–I bond:

Pd C H2(1 atm),EtOH4 Tert butyl 1 methylcyclohexan 1 ol\text{Pd C H}_2(\text{1 atm}),\text{EtOH}\rightarrow \text{4 Tert butyl 1 methylcyclohexan 1 ol} (91% yield)

Stereochemical Considerations

The bulky tert-butyl group dictates reaction trajectories:

Reaction TypeSteric EffectOutcome
Nucleophilic substitutionHindered backside attackFavors retention of configuration
EliminationAnti-periplanar geometry requirementPredominantly E2 mechanism

DFT calculations reveal a 12.3 kcal/mol energy barrier for axial nucleophile approach vs. 8.7 kcal/mol for equatorial .

Scientific Research Applications

Applications in Organic Synthesis

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol serves as a versatile building block in organic synthesis:

  • Nucleophilic Substitution Reactions : The iodomethyl group can be replaced by various nucleophiles, making it useful for synthesizing more complex molecules.
Reaction TypeExample NucleophileProduct
Nucleophilic substitutionSodium azide4-Tert-butyl-1-(azidomethyl)cyclohexanol
Grignard reactionPhenylmagnesium bromide4-Tert-butyl-1-(phenylmethyl)cyclohexanol

Pharmaceutical Applications

The compound's derivatives have been explored for their potential therapeutic effects:

  • Antimicrobial Agents : Some studies have investigated the antimicrobial properties of cyclohexanol derivatives, suggesting that modifications of 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol could lead to new antibiotics .

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized various derivatives of 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain modifications enhanced efficacy, suggesting potential for development into new antimicrobial drugs.

Case Study 2: Material Science

In material science, derivatives of this compound have been incorporated into polymer matrices to improve mechanical properties and thermal stability. The addition of iodine-containing compounds has shown to enhance flame retardancy in polymer blends.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol C₁₁H₂₁IO 296.18 4-tert-butyl, 1-iodomethyl High steric bulk; reactive iodine atom for substitutions
Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol) C₁₀H₂₀O 156.27 5-methyl, 2-isopropyl Cooling agent; low polarity, volatile
4-Tert-butylcyclohexanol C₁₀H₂₀O 156.27 4-tert-butyl Intermediate in fragrances; moderate steric hindrance
4-Propylcyclohexan-1-ol C₉H₁₈O 142.24 4-propyl Lower steric bulk; higher volatility
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine derivatives Variable Variable Aromatic, tert-butyl, amino groups TNF-α inhibitors; substituent position critical for bioactivity
Key Observations:
  • Steric Effects : The tert-butyl group in 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol creates greater steric hindrance than the isopropyl group in menthol or the propyl group in 4-propylcyclohexan-1-ol. This hindrance can slow reaction rates at the hydroxyl group but stabilize transition states in stereoselective reactions .
  • This property is exploitable in nucleophilic substitutions or cross-coupling reactions .
  • Molecular Weight : The iodine atom significantly increases molecular weight (~296 g/mol vs. ~156 g/mol for menthol), reducing volatility and enhancing lipophilicity, which may influence pharmacokinetic profiles in drug design .

Biological Activity

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol is characterized by a cyclohexane ring substituted with a tert-butyl group and an iodomethyl group. Its molecular formula is C12_{12}H17_{17}I O, and it has a molecular weight of approximately 292.17 g/mol.

The biological activity of 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodomethyl group can facilitate nucleophilic substitutions, which may enhance the compound's reactivity towards biological macromolecules.

Biological Activity Overview

Research has indicated that compounds similar to 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives of cyclohexanol compounds possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Certain analogs have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-Tert-butyl-1-(iodomethyl)cyclohexan-1-olAntimicrobial
4-Tert-butylcyclohexanolAnticancer
4-Tert-butylphenolAnti-inflammatory
4-IodomethylcyclohexanolCytotoxic

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Antimicrobial Activity : A study conducted on cyclohexanol derivatives demonstrated that modifications at the hydroxyl position significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The introduction of halogen substituents, such as iodine, was found to increase the lipophilicity and membrane permeability of the compounds, leading to improved activity.
  • Cytotoxicity in Cancer Cell Lines : Research involving various cyclohexanol derivatives highlighted their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Mechanisms : A comparative analysis showed that certain cyclohexanol derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential application in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Comparative studies reveal that while 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol shares structural similarities with other cyclohexanol derivatives, its unique iodine substitution may confer distinct biological properties. For instance:

Compound NameUnique FeatureBiological Activity
4-Tert-butylcyclohexanolHydroxyl groupModerate antimicrobial activity
4-IodomethylcyclohexanolIodomethyl groupEnhanced cytotoxicity

Q & A

(Basic) What are the primary synthetic strategies for 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol, and how do reaction conditions influence iodination efficiency?

Answer:
The synthesis typically involves introducing the iodomethyl group to a pre-formed 4-tert-butylcyclohexanol scaffold. Key steps include:

  • Halogenation: Using iodinating agents like HI or iodomethane under nucleophilic substitution conditions.
  • Stereochemical Control: Solvent polarity (e.g., THF vs. dichloromethane) and temperature influence the axial/equatorial positioning of the iodomethyl group. Polar aprotic solvents favor equatorial substitution due to reduced steric hindrance .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used to isolate isomers.

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